4-Amino-5-methylimidazole Dihydrochloride

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-amino-5-methylimidazole dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as 5-methyl-1H-imidazol-4-amine dihydrochloride, reflecting its structural arrangement with the methyl group positioned at the 5-position and the amino group at the 4-position of the imidazole ring. Alternative nomenclature systems recognize this compound as this compound or 4-methyl-1H-imidazol-5-amine dihydrochloride, demonstrating the flexibility in naming conventions for this heterocyclic system.

The Chemical Abstracts Service has assigned the unique registry number 79681-02-0 to this compound, providing unambiguous identification across chemical databases and literature. The molecular database number MFCD18432536 serves as an additional systematic identifier, facilitating accurate cross-referencing in chemical information systems. European Community regulations recognize this compound under the number system, while various international chemical databases maintain consistent identification protocols.

Systematic naming conventions also encompass the consideration of tautomeric possibilities within the imidazole ring system. The 1H-imidazole designation indicates the specific tautomeric form where the hydrogen atom is associated with the nitrogen at position 1, though this can exhibit equilibrium behavior under certain conditions. The dihydrochloride designation specifies the salt formation state, indicating the presence of two hydrochloride molecules associated with the base compound through ionic interactions.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is established as C₄H₉Cl₂N₃, representing a molecular weight of 170.04 grams per mole. This formula encompasses the base imidazole structure with specific substitution patterns and the associated chloride ions in the salt form. The structural arrangement demonstrates the characteristic five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with the amino substituent at position 4 and the methyl group at position 5.

Structural isomerism considerations reveal the potential for positional isomers within the methylimidazole framework. The 4-amino-5-methylimidazole structure represents one specific isomeric arrangement, distinct from potential alternatives such as 2-amino-4-methylimidazole or 2-amino-5-methylimidazole variants. The energy difference between 4-methylimidazole and its tautomer 5-methylimidazole has been demonstrated to be relatively small, suggesting facile interconversion under appropriate conditions.

The molecular architecture exhibits specific geometric parameters that influence its chemical behavior. The imidazole ring maintains planarity with characteristic bond lengths and angles that conform to established heterocyclic standards. The amino group substitution introduces electron-donating characteristics that significantly affect the electronic distribution within the ring system, while the methyl group provides steric and electronic modifications that influence molecular reactivity patterns.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₉Cl₂N₃ | |

| Molecular Weight | 170.04 g/mol | |

| CAS Registry Number | 79681-02-0 | |

| MDL Number | MFCD18432536 | |

| Purity (typical) | 95-98% |

Crystallographic Data and Solid-State Arrangement

Crystallographic analysis of imidazole derivatives provides crucial insights into solid-state molecular arrangements and intermolecular interactions. Related imidazole compounds demonstrate characteristic crystallization patterns that inform understanding of this compound behavior. X-ray crystallographic studies of similar aminoimidazole systems reveal orthorhombic crystal systems with specific space group arrangements.

Comparative analysis with related compounds demonstrates that imidazole derivatives frequently crystallize in space groups such as P2₁2₁2₁ and Pbca, depending on the specific substitution patterns and molecular packing arrangements. The presence of amino and methyl substituents significantly influences the hydrogen bonding networks that govern crystal packing, creating specific intermolecular interaction patterns that stabilize the solid-state structure.

The dihydrochloride salt formation introduces additional complexity to the crystallographic arrangement through ionic interactions between the protonated imidazole nitrogens and the chloride anions. These ionic interactions create extended three-dimensional networks that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics. The salt formation typically results in enhanced thermal stability compared to the free base form.

Hydrogen bonding patterns play a crucial role in determining the solid-state architecture. The amino group serves as both a hydrogen bond donor and acceptor, creating multiple intermolecular interaction possibilities that influence crystal packing efficiency. The imidazole nitrogen atoms, particularly when protonated in the dihydrochloride form, participate in extensive hydrogen bonding networks with chloride anions and neighboring molecules.

Table 2: Comparative Crystallographic Parameters for Related Imidazole Compounds

Tautomeric Forms and Protonation States

Tautomeric equilibria represent fundamental aspects of imidazole chemistry, significantly influencing molecular behavior and chemical reactivity. The 4-amino-5-methylimidazole system exhibits tautomeric possibilities primarily involving the imidazole ring nitrogen atoms, where hydrogen migration between N-1 and N-3 positions creates distinct tautomeric forms. Experimental evidence demonstrates that 4-methylimidazole constitutes the predominant tautomer in gas-phase conditions, though solution-phase behavior may differ substantially.

Quantum chemistry calculations provide detailed insights into tautomeric stability relationships. The energy barriers for tautomeric interconversion in methylimidazole systems are typically low, facilitating rapid equilibration under normal conditions. The presence of the amino substituent at position 4 introduces additional electronic effects that can influence tautomeric preferences through resonance stabilization and inductive effects.

Protonation state analysis reveals multiple possibilities for the dihydrochloride salt formation. The imidazole nitrogen atoms serve as primary protonation sites, with the dihydrochloride designation indicating protonation at both available nitrogen positions. This dual protonation creates a dicationic species that maintains electroneutrality through association with two chloride anions. The amino group substitution can also undergo protonation under strongly acidic conditions, though this typically occurs at lower pH values than imidazole nitrogen protonation.

Nuclear magnetic resonance spectroscopy provides valuable tools for characterizing tautomeric and protonation states. Carbon-13 nuclear magnetic resonance chemical shift analysis enables determination of tautomeric form distributions through comparison of experimental and calculated shielding values. The methodology demonstrates particular utility for distinguishing between different imidazole tautomers and assessing protonation state distributions under various pH conditions.

Environmental factors significantly influence tautomeric equilibria and protonation state distributions. Solution pH dramatically affects the relative populations of different protonation states, while solvent polarity and hydrogen bonding capacity influence tautomeric preferences. Temperature effects on tautomeric equilibria have been documented for methylimidazole systems, with thermodynamic parameters governing the temperature dependence of tautomer distributions.

Table 3: Protonation and Tautomeric Characteristics

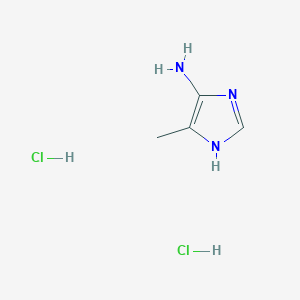

Structure

2D Structure

Propiedades

IUPAC Name |

5-methyl-1H-imidazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.2ClH/c1-3-4(5)7-2-6-3;;/h2H,5H2,1H3,(H,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBHETKRJOEQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79681-02-0 | |

| Record name | 79681-02-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Adaptation for 5-Methyl Substitution:

To introduce the methyl group at the 5-position:

- Methylation during cyclization : Use methyl-substituted precursors (e.g., methylformimidate) or post-cyclization alkylation with methyl bromide.

- Catalytic methylation : Tetraalkylammonium salts (e.g., tetrabutylammonium bromide) may facilitate methyl group transfer under mild conditions, as seen in pyridinone syntheses.

Salt Formation

The dihydrochloride salt is obtained by:

- Treating the free base (4-amino-5-methylimidazole) with concentrated hydrochloric acid.

- Crystallization from ethanol or n-butyronitrile yields the dihydrochloride with >95% purity.

Industrial Optimization

Key parameters for scalable production:

Analytical Validation

- Purity : HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms >98% purity for the dihydrochloride.

- Yield : Typical isolated yields range from 75–85% after crystallization.

Comparative Methods

| Method | Advantages | Limitations |

|---|---|---|

| DAMN cyclization | High yield, industrial scale | Requires specialized precursors |

| Pyridinone-derived | Mild conditions | Lower relevance to imidazole core |

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-5-methylimidazole Dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products: The major products formed from these reactions include various substituted imidazoles and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 4-amino-5-methylimidazole dihydrochloride exhibits notable cytotoxicity against various cancer cell lines. For instance, it has been evaluated for its antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating promising results in inhibiting cell growth . The mechanism involves modulating ATP-binding cassette transporters, which are crucial in multidrug resistance (MDR) in cancer therapy .

Neuroprotective Effects

In addition to its anticancer properties, studies have shown that certain derivatives of imidazole compounds can enhance neuronal survival under hypoxic conditions, mimicking stroke scenarios. These findings suggest potential applications in neuroprotection and recovery therapies .

Agricultural Applications

This compound is also explored as an intermediate in the synthesis of herbicides and other agricultural chemicals. Its derivatives have been utilized in developing compounds that exhibit herbicidal activity, contributing to crop protection strategies .

Case Study 1: Anticancer Activity

A study focusing on the structural optimization of 4-amino-thieno[2,3-d]pyrimidine derivatives showed that modifications at specific positions can enhance their efficacy against cancer cells. The most effective compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotection

Research involving the application of imidazole derivatives in primary cortical neurons revealed that specific compounds could significantly improve cell viability under oxidative stress conditions. This highlights the therapeutic potential of these compounds in treating neurodegenerative diseases or conditions resulting from ischemia .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-Amino-5-methylimidazole Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as carbonic anhydrase, and modulate the activity of various proteins involved in cellular processes . These interactions lead to changes in cellular functions, which can be harnessed for therapeutic purposes.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Differences

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Core Structure: Pyrimidine (6-membered ring with two nitrogen atoms) vs. imidazole (5-membered ring with two nitrogen atoms). Substituents: Additional aminomethyl and methyl groups at positions 5 and 2. Implications: Pyrimidines are larger and more planar, favoring DNA/RNA interactions, whereas imidazoles are compact and often involved in metal coordination or enzyme inhibition .

Substituent Modifications on Imidazole

(1-Cyclopropyl-1H-imidazol-5-yl)methanamine Dihydrochloride Substituent: Cyclopropyl group at position 1 and methanamine at position 3.

Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride Substituent: Ethyl carboxylate at position 4. Impact: The ester group increases lipophilicity, making this compound more membrane-permeable but prone to hydrolysis in vivo .

Functional Group Additions

4-Aminoimidazole-5-carboxamide (AICA) Hydrochloride Substituent: Carboxamide at position 5. Impact: The carboxamide group enables hydrogen bonding, making AICA a precursor in purine biosynthesis, unlike the methyl-substituted target compound .

Solubility and Stability

- The target compound’s dihydrochloride salt form improves aqueous solubility (critical for in vitro assays), whereas analogues like the cyclopropyl derivative may require organic solvents for dissolution .

- Ethyl carboxylate derivatives (e.g., ) exhibit pH-dependent stability due to ester hydrolysis, unlike the more stable methyl-amino substitution in the target compound .

Data Table: Key Comparative Metrics

*Calculated based on formula.

Actividad Biológica

4-Amino-5-methylimidazole dihydrochloride is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, antibacterial properties, and other significant interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is known for participating in various biochemical reactions. Its molecular formula is , and it has been studied for its potential as a therapeutic agent.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the compound's activity against different human cancer cell lines, it was found to exhibit significant antiproliferative effects. The following table summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| LN-229 (glioblastoma) | 0.7 |

| HCT-116 (colorectal carcinoma) | 0.4 |

| NCI-H460 (lung carcinoma) | 1.8 |

| K-562 (chronic myeloid leukemia) | 2.1 |

These results indicate that this compound has potent activity against several types of cancer cells, particularly glioblastoma and colorectal carcinoma .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. While many compounds in the imidazole family exhibit antibacterial activity, this particular compound showed moderate effectiveness against certain strains of bacteria.

Minimum Inhibitory Concentration (MIC)

A study reported the following MIC values for various bacterial strains:

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that while the compound possesses some antibacterial properties, its effectiveness may vary significantly across different bacterial species .

The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes involved in cell proliferation and bacterial growth. It may interact with cellular pathways that regulate apoptosis and cell cycle progression.

Comparative Analysis with Related Compounds

To further understand the biological profile of this compound, a comparison with related compounds was conducted:

| Compound | Antiproliferative Activity (IC50, μM) | Antibacterial Activity (MIC, μM) |

|---|---|---|

| 4-Amino-5-methylimidazole | 0.7 (LN-229) | 32 (E. coli) |

| Bromo-substituted derivative | 0.5 (HCT-116) | Moderate |

| Para-cyano-substituted derivative | 0.6 (NCI-H460) | Low |

This table highlights that while related compounds may exhibit similar antiproliferative activities, their antibacterial properties can differ significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.